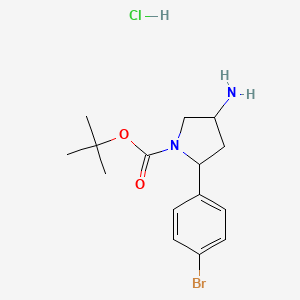

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” is a research compound. It is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular formula of a similar compound, Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate, is C15H22N2O2 and its molecular weight is 262.35 g/mol.Chemical Reactions Analysis

The compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate, include a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol.Aplicaciones Científicas De Investigación

Asymmetric Synthesis

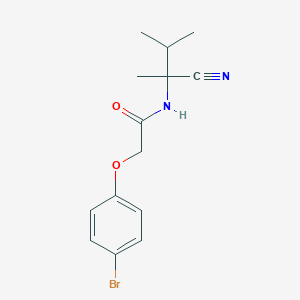

A significant application of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate hydrochloride is in asymmetric synthesis. For instance, its use in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines has been demonstrated. This method provides a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, resulting in high yields and excellent enantiomeric excess (ee) (Chung et al., 2005).

Crystallography and Structural Analysis

The compound has been used in crystallographic studies to determine the molecular structure and conformation of related pyrrolidine derivatives. For example, studies involving compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate help understand the molecular conformation and intermolecular hydrogen bonding patterns (Naveen et al., 2007).

Polymer Synthesis and Characterization

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate hydrochloride is also involved in the synthesis and characterization of polymers. Studies show its utility in creating polyesters and polyamides with specific functional groups, leading to materials with unique properties like high glass transition temperatures and good solubility in various solvents (Hsiao et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the design and synthesis of various bioactive molecules. For instance, it plays a role in the development of influenza neuraminidase inhibitors containing pyrrolidine cores, contributing to potential therapeutic agents (Wang et al., 2001).

Safety And Hazards

While specific safety and hazard information for “Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” was not found, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause harm if swallowed and can cause severe skin burns and eye damage .

Direcciones Futuras

The future directions for research on “Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” and similar compounds could involve further exploration of their diverse biological activities . Due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

Propiedades

IUPAC Name |

tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2.ClH/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10;/h4-7,12-13H,8-9,17H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRHGSHJPXYRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)

![(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405797.png)

![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)

![5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2405801.png)

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)